molecular formula C5H9N3O B11923907 O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine CAS No. 88529-82-2

O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine

Cat. No.: B11923907
CAS No.: 88529-82-2
M. Wt: 127.14 g/mol
InChI Key: XTDSTEPTPCIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine is an organic compound with the molecular formula C5H9N3O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

The synthesis of O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify biological molecules. Its hydroxylamine group can form covalent bonds with electrophilic centers in proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole: The parent compound, which lacks the hydroxylamine group.

    3-Amino-1-methyl-1H-pyrazole: A related compound with an amino group instead of a hydroxylamine group.

    1-Phenyl-1H-pyrazol-3-ol: A pyrazole derivative with a phenyl group and a hydroxyl group.

Properties

CAS No.

88529-82-2

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H9N3O/c1-8-3-2-5(7-8)4-9-6/h2-3H,4,6H2,1H3

InChI Key

XTDSTEPTPCIWAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.